2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
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Description
The compound "2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline" is a quinoline derivative that incorporates a 1,2,4-oxadiazole moiety. Quinoline derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, could potentially add to the compound's biological relevance, as such structures are often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-aryl-oxazolo[4,5-c]quinoline-4(5H)-ones and 2-aryl-thiazolo[4,5-c]quinoline-4(5H)-ones involves starting materials such as ethyl 2-chlorooxazole-4-carboxylate and ethyl 2-bromo-5-chlorothiazole-4-carboxylate, respectively . Another approach to synthesizing quinoline-oxadiazole hybrids involves the use of Vilsmeier's reagent (DMF and POCI3 complex) to obtain 2-chloro-3-quinolinecarboxaldehydes, which are then treated with aromatic acid hydrazides to yield the desired oxadiazolines . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The addition of a 1,2,4-oxadiazole ring introduces additional nitrogen and oxygen atoms into the structure, which can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The structure of such compounds is often confirmed using spectroscopic methods like IR, NMR, and MS .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions, to form a wide array of heterocyclic compounds . The presence of functional groups such as chloro, methyl, and nitro can influence the reactivity of the quinoline nucleus, enabling the introduction of additional rings or substituents. The nitro group, in particular, can play different roles in cyclization processes, as seen in the synthesis of heterocyclo[c]quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents like the 1,2,4-oxadiazole ring can affect the compound's boiling point, solubility, and stability. These properties are crucial for the compound's potential application as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for drug formulation. The spectral data obtained from IR, NMR, and MS analyses are essential for elucidating these properties and confirming the identity of the synthesized compounds .
Scientific Research Applications
Metabolic Pathways and Detoxification
Studies on similar compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its analogs, have focused on understanding their metabolic pathways, including the formation of metabolites and detoxification processes. For instance, the metabolism of IQ in rats has been extensively studied, revealing various metabolites formed through processes like sulfamate formation, glucuronidation, and ring oxidation, which are crucial for the detoxification and elimination of these compounds from the body (Turesky et al., 1988), (Turesky et al., 1986).
Antimalarial and Anti-inflammatory Properties
Quinoline derivatives have been studied for their potential therapeutic applications, such as antimalarial and anti-inflammatory effects. Research into the synthesis and activity of quinoline and quinazoline derivatives has shown promising results in these areas, indicating the potential of such compounds for developing new drugs (Werbel et al., 1986), (Baba et al., 1996).
Antihistaminic and Neuroprotective Effects
Quinazoline derivatives have also been explored for their H1-antihistaminic activity, showing potential as new therapeutic agents in this domain. Additionally, certain quinoxalinedione derivatives have been examined for their neuroprotective actions, particularly in the context of glutamate receptor antagonism, which may provide therapeutic benefits in neurodegenerative disorders (Alagarsamy & Parthiban, 2013), (Shimizu‐Sasamata et al., 1996).
Metabolite Identification and Pharmacokinetics
Further research into the metabolism of quinoline compounds in various animal models has led to the identification of new metabolites and the understanding of their pharmacokinetics and tissue distribution, which is essential for drug development and safety assessment (Luks et al., 1989), (Kim et al., 2008).
properties
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-5-12-17-15(19-20-12)11-8-10-7-4-6-9(2)13(10)18-14(11)16/h4,6-8H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIUKGAKBNNVNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC3=CC=CC(=C3N=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649304 |
Source
|
Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
CAS RN |
1142201-69-1 |
Source
|
Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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